molecular formula C15H10ClN B3023680 3-(4-Chlorophenyl)quinoline CAS No. 3237-59-0

3-(4-Chlorophenyl)quinoline

Cat. No. B3023680
CAS RN: 3237-59-0
M. Wt: 239.7 g/mol
InChI Key: OUGALCPQLAAAOL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)quinoline is a compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. The presence of a chlorophenyl group at the third position of the quinoline ring system imparts unique chemical properties to the molecule, which can be exploited in various chemical and pharmacological applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, chromeno[4,3-b]quinolines can be synthesized from β-chloro carboxyaldehydes and different aniline derivatives, demonstrating the versatility of aniline-based reactions in constructing quinoline frameworks . Similarly, the synthesis of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via a click chemistry approach indicates the utility of 1,3-dipolar cycloaddition reactions in introducing substituents to the quinoline nucleus .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques and

Scientific Research Applications

Structural and Spectroscopic Characterization

3-(4-Chlorophenyl)quinoline (CPC) and related derivatives have been extensively studied using density functional theory (DFT) and time-dependent DFT calculations. These studies focus on understanding their molecular structure, spectroscopic characterization, and electronic properties. For example, research on the molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) and related compounds has provided insights into their potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic Properties and Device Fabrication

Studies have explored the photovoltaic properties of this compound derivatives, specifically their use in organic-inorganic photodiode fabrication. Films of these derivatives show promising rectification behavior and photovoltaic properties, making them suitable for application in photodiodes. The presence of chlorophenyl groups in these compounds has been found to improve diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Nonlinear Optical (NLO) Research

This compound and its derivatives are significant in nonlinear optical research due to their potential applications in technology. Studies involving density functional theory have been conducted to assess their NLO properties, indicating their suitability for technological applications (Khalid et al., 2019).

Structural and Optical Properties in Thin Films

The structural and optical properties of thin films made from derivatives of this compound have been extensively researched. These studies focus on understanding how these properties change when the compounds are deposited as thin films, offering insights into their potential applications in various optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Transformations in Medicinal Chemistry

Although the initial request excluded drug-related information, it's important to note that this compound derivatives have been synthesized and transformed in various ways, contributing to medicinal chemistry research. These transformations have led to the development of new compounds with potential biological activities (Aleksanyan & Hambardzumyan, 2013).

Safety and Hazards

The safety data sheet for 3-(4-Chlorophenyl)quinoline suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .

Future Directions

Quinoline derivatives, including 3-(4-Chlorophenyl)quinoline, continue to be an area of interest in medicinal chemistry research . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . Therefore, future directions may include the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

Mechanism of Action

Target of Action

3-(4-Chlorophenyl)quinoline, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Quinolines and their derivatives have been known to target DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . They also have the ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Mode of Action

The compound interacts with its targets, leading to inhibition of DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV activities . In the case of HIV, it triggers the multimerisation of HIV-1 IN by binding to an allosteric site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting replication . In the context of HIV, the compound affects the integration of viral DNA into the host genome by triggering the multimerisation of HIV-1 IN .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA replication . In the case of HIV, the compound can potentially inhibit the integration of viral DNA into the host genome, thereby preventing the replication of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the presence of other organic compounds can potentially affect the reactivity of the compound .

properties

IUPAC Name

3-(4-chlorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGALCPQLAAAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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